molecular formula C22H40N6O10 B1371583 A-VI-5 CAS No. 39194-96-2

A-VI-5

Cat. No.: B1371583
CAS No.: 39194-96-2
M. Wt: 548.6 g/mol
InChI Key: ACSMGYQPHZVZKZ-UHFFFAOYSA-N
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Description

A-VI-5 is a peptide compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is composed of the amino acids valine, alpha-glutamic acid, serine, and lysine, linked together by peptide bonds.

Preparation Methods

The synthesis of A-VI-5 can be achieved through enzymatic methods. One such method involves the use of L-amino acid esterase (LAE) from microorganisms like Elizabethkingia sp. TT1, which shows high synthetic activity towards dipeptides . The enzyme is purified and used to catalyze the reaction between valine methylester and glycine to produce the desired peptide. The reaction conditions typically involve a pH of 9.0 and a temperature of 25°C, with the enzyme being stable over a pH range of 5.0–8.5 and temperatures of 25°C–40°C .

Chemical Reactions Analysis

A-VI-5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may result in the cleavage of these bonds .

Scientific Research Applications

A-VI-5 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying peptide synthesis and enzymatic reactions. In biology, it is studied for its potential role in cellular signaling and protein interactions. In medicine, it is being investigated for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders. In industry, it is used in the development of novel food additives and pharmaceuticals .

Mechanism of Action

The mechanism of action of A-VI-5 involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as alpha-amylase, by binding to their active sites and preventing substrate binding. This inhibition can lead to various physiological effects, including the regulation of blood glucose levels and the modulation of metabolic pathways .

Comparison with Similar Compounds

A-VI-5 can be compared to other similar compounds, such as gamma-glutamyl-valyl-glycine and valyl-glycine. These compounds share similar structural features and biological activities but differ in their specific amino acid sequences and functional properties. For example, gamma-glutamyl-valyl-glycine is known for its strong kokumi taste, while valyl-glycine is used as a synthetic substrate in enzymatic reactions .

Conclusion

This compound is a versatile peptide with significant potential in various scientific and industrial applications. Its unique structure and properties make it a valuable compound for research and development in fields ranging from chemistry and biology to medicine and industry.

Properties

IUPAC Name

6-amino-2-[[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40N6O10/c1-11(2)17(24)21(36)25-12(6-7-16(31)32)18(33)27-15(10-30)20(35)28-14(9-29)19(34)26-13(22(37)38)5-3-4-8-23/h11-15,17,29-30H,3-10,23-24H2,1-2H3,(H,25,36)(H,26,34)(H,27,33)(H,28,35)(H,31,32)(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSMGYQPHZVZKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40N6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657527
Record name Valyl-alpha-glutamylserylseryllysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39194-96-2
Record name Valyl-alpha-glutamylserylseryllysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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